![molecular formula C16H16F3N3O5S B2616395 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396814-87-1](/img/structure/B2616395.png)

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

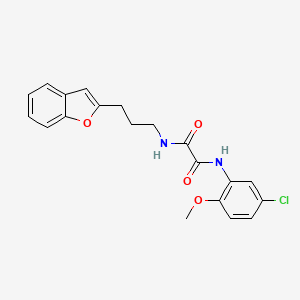

The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a trifluoromethyl group, a sulfonyl group, and a 2,3-dihydrobenzo[b][1,4]dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the trifluoromethyl group could potentially undergo elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar trifluoromethyl group could impact its solubility, while the aromatic 2,3-dihydrobenzo[b][1,4]dioxin ring could influence its stability .Aplicaciones Científicas De Investigación

Biological Activities and Applications

1,3,4-Oxadiazole derivatives, including structures similar to 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, have been extensively researched for their diverse biological activities. These compounds are recognized for their potential in medicinal chemistry due to their biological and pharmacological profiles.

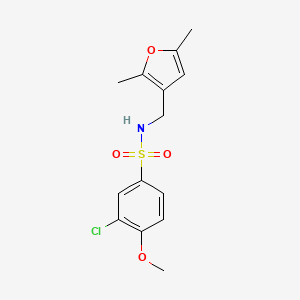

Antibacterial and Enzyme Inhibition : The synthesis of 5-substituted 1,3,4-oxadiazole derivatives has shown significant results in inhibiting butyrylcholinesterase (BChE) enzymes. These compounds were also subjected to molecular docking studies, revealing their strong ligand-binding affinities and orientations within the active sites of the human BChE protein. Key amino acid residues such as Gly116, His438, Tyr332, and Ser198 were identified as crucial for the binding and stabilization of these compounds in the BChE binding site (Khalid et al., 2016).

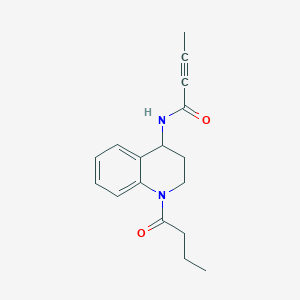

Anticancer Potential : Some derivatives have been synthesized to evaluate their anticancer properties. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were assessed for their potential as anticancer agents. A variety of aryl amine-treated compounds demonstrated significant cytotoxicity against cancer cell lines, indicating the potential of these compounds as anticancer agents. Notably, compounds exhibited low IC50 values, suggesting their strong anticancer activity relative to reference drugs such as doxorubicin (Rehman et al., 2018).

Antibacterial Activity : The effectiveness of these compounds against various bacterial strains has been highlighted, with certain derivatives showing moderate to high antibacterial activity. This suggests their potential use in treating bacterial infections and contributing to the development of new antibacterial agents (Khalid et al., 2016; Aziz‐ur‐Rehman et al., 2017).

Mechanism of Action in Plant Disease Control : Studies have also explored the application of sulfone derivatives containing 1,3,4-oxadiazole moieties in controlling rice bacterial leaf blight. These compounds not only demonstrated excellent antibacterial activity but also enhanced plant resistance mechanisms, suggesting their utility in agricultural pest management (Shi et al., 2015).

Propiedades

IUPAC Name |

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O5S/c17-16(18,19)15-21-20-14(27-15)10-3-5-22(6-4-10)28(23,24)11-1-2-12-13(9-11)26-8-7-25-12/h1-2,9-10H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXGTSVVMYAZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)

![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)

![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)